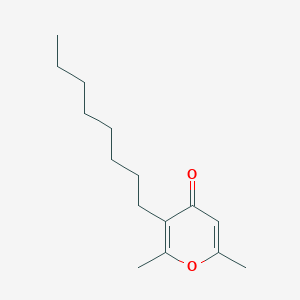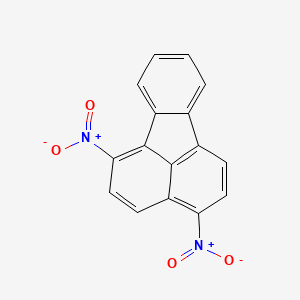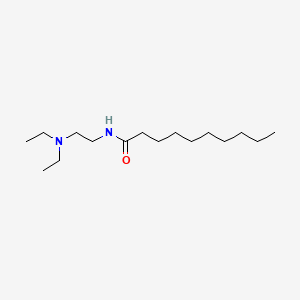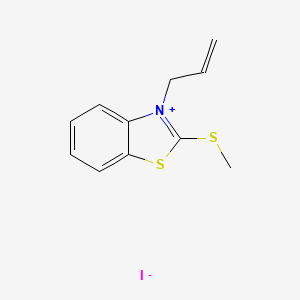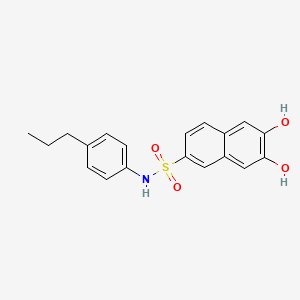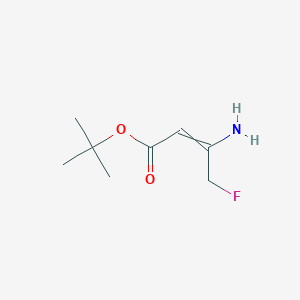![molecular formula C10H13NO3 B14330116 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a unique structure that includes an ethoxymethyl group and a hydroxycarbonimidoyl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and controlled temperatures .
化学反応の分析
Types of Reactions
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to hydroquinones is another common reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
Uniqueness
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO3/c1-2-14-7-9(11-13)8-5-3-4-6-10(8)12/h3-6,12-13H,2,7H2,1H3/b11-9+ |
InChIキー |
SNHBPVJIBSQOGC-PKNBQFBNSA-N |
異性体SMILES |
CCOC/C(=N\O)/C1=CC=CC=C1O |
正規SMILES |
CCOCC(=NO)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


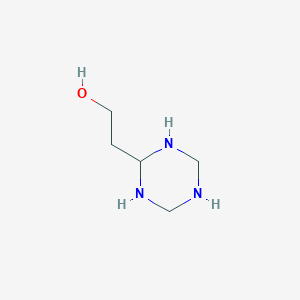
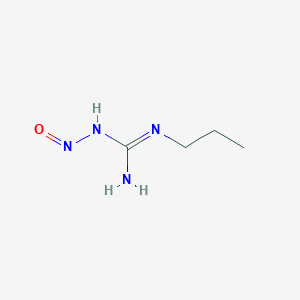
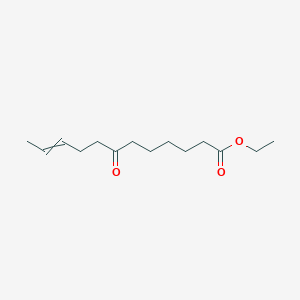
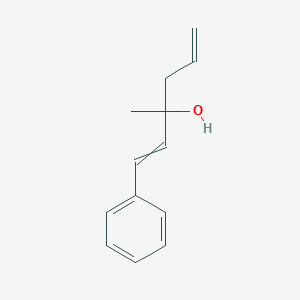
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
